molecular formula C21H18ClNO3 B1678263 PSI-697 CAS No. 851546-61-7

PSI-697

カタログ番号: B1678263
CAS番号: 851546-61-7
分子量: 367.8 g/mol
InChIキー: DIEPFYNZGUUVHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PSI-697 is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PSI-697 typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with acrolein in the presence of concentrated sulfuric acid, followed by further functionalization steps . The reaction conditions often require refluxing temperatures and the use of mild oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions using eco-friendly catalysts are employed to make the process more sustainable .

科学的研究の応用

Vascular Disease and Thrombosis

PSI-697 has shown significant promise in preclinical models for its ability to reduce both arterial and venous thrombosis. In studies involving animal models, this compound demonstrated the following effects:

  • Inhibition of Platelet Activation : this compound was found to reduce platelet-monocyte aggregate formation, which is crucial in the development of thrombi. In particular, it showed a reduction in thrombus formation under dynamic flow conditions at varying shear stress levels .
  • Reduction of Vascular Inflammation : In baboon models of venous thrombosis, this compound decreased vascular inflammation and modified thrombogenesis, promoting recanalization of thrombosed veins without causing prolonged bleeding times .
  • Dose-Dependent Efficacy : In rat models, administration of this compound resulted in significant reductions in thrombus weight and intima/media ratios, indicating its effectiveness in preventing vascular injury .

Pharmacokinetic Properties

The pharmacokinetics of this compound have been characterized by low clearance and moderate oral bioavailability. Studies indicated that after oral administration, this compound achieves plasma concentrations sufficient to exert its pharmacological effects without significant adverse effects on bleeding time .

Clinical Trials and Safety

This compound has undergone phase 1 clinical trials to assess its safety and tolerability in healthy volunteers. Results indicated that the compound was well tolerated at doses up to 1200 mg . However, further studies are necessary to evaluate its efficacy in human subjects comprehensively.

Potential for Broader Therapeutic Use

Beyond its applications in thrombotic conditions, this compound is being explored for potential use in treating other inflammatory diseases due to its ability to modulate leukocyte behavior and adhesion. The compound's mechanism of action suggests it could be beneficial in conditions characterized by excessive inflammation or thrombosis .

Table: Summary of Key Findings from Studies on this compound

Study TypeModel UsedDose AdministeredKey Findings
Animal StudyRat Venous Thrombosis100 mg/kgReduced thrombus weight by 18% (P < 0.05)
Animal StudyRat Carotid Injury30 mg/kgDecreased intima/media ratio by 40.2% (P = 0.025)
Clinical TrialHealthy VolunteersUp to 1200 mgWell tolerated with no significant adverse effects
Animal StudyBaboon Venous Thrombosis-Decreased vascular inflammation and promoted recanalization

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit alkaline phosphatase enzymes by binding to their active sites . This interaction disrupts the enzyme’s function, leading to various biological effects.

類似化合物との比較

生物活性

PSI-697 is a novel small-molecule antagonist of P-selectin, a cell adhesion molecule implicated in various inflammatory and thrombotic processes. This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and acute pancreatitis (AP). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and results from relevant studies.

P-selectin plays a crucial role in mediating the adhesion of leukocytes and platelets to the endothelium during inflammatory responses. By inhibiting P-selectin, this compound aims to disrupt these processes, thereby reducing inflammation and thrombus formation. The compound has been shown to specifically inhibit the binding of P-selectin to its glycoprotein ligand (PSGL-1), which is essential for platelet-monocyte aggregation and the formation of neutrophil extracellular traps (NETs) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate oral bioavailability with low clearance rates. In animal studies, oral administration resulted in significant plasma concentrations that were sufficient to exert biological effects. For instance, a study reported plasma concentrations achieving 1906 ng/mL post-administration, which was above the threshold needed to inhibit platelet-monocyte aggregate formation .

Thrombus Formation

This compound has demonstrated efficacy in various animal models:

  • Rat Venous Thrombosis Model : Administration of this compound at 100 mg/kg resulted in an 18% reduction in thrombus weight compared to vehicle controls without prolonging bleeding times .
  • Carotid Injury Model : In this model, doses of 30 mg/kg and 15 mg/kg led to significant reductions in intima/media ratios by 40.2% and 25.7%, respectively .

Inflammation Reduction

In models of vascular inflammation, this compound significantly reduced rolling leukocytes by 39% compared to controls . These findings support the potential use of this compound as an anti-inflammatory agent.

Acute Pancreatitis

Recent studies have explored the role of this compound in acute pancreatitis. Elevated levels of NETs and P-selectin were observed in patients with AP. Treatment with this compound reduced NET formation and improved histopathological scores in mouse models of AP, indicating its potential as a therapeutic strategy .

Data Summary

Study TypeModel UsedDose (mg/kg)Key Findings
Thrombus Formation Rat Venous Thrombosis10018% reduction in thrombus weight
Carotid Injury Rat Carotid Injury30 / 15Reductions in intima/media ratios by 40.2% / 25.7%
Inflammation Vascular Inflammation50Reduced rolling leukocytes by 39%
Acute Pancreatitis Mouse Model30Reduced NET formation and severity of AP

Case Studies

  • Thrombosis Studies : In multiple preclinical studies, this compound consistently demonstrated antithrombotic effects without increasing bleeding risks, suggesting a favorable safety profile for patients at risk for thrombotic events.
  • Acute Pancreatitis Research : The inhibition of NET formation by this compound highlights its potential role in mitigating inflammatory responses associated with AP. This could lead to new therapeutic approaches for managing severe cases of pancreatitis.

特性

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3/c22-14-8-5-12(6-9-14)11-17-20(24)18(21(25)26)16-10-7-13-3-1-2-4-15(13)19(16)23-17/h5-10,24H,1-4,11H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEPFYNZGUUVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851546-61-7
Record name PSI-697
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851546617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSI-697
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PSI-697
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1XC916ME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PSI-697
Reactant of Route 2
PSI-697
Reactant of Route 3
PSI-697
Reactant of Route 4
PSI-697
Reactant of Route 5
PSI-697
Reactant of Route 6
PSI-697

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。